molecular formula C7H5BrClIO B2767633 5-Bromo-1-chloro-3-iodo-2-methoxybenzene CAS No. 861083-70-7

5-Bromo-1-chloro-3-iodo-2-methoxybenzene

Cat. No. B2767633
CAS RN: 861083-70-7
M. Wt: 347.37
InChI Key: NEKZUSWMFKIVRP-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-iodo-2-methoxybenzene (BCIM) is a type of organic compound, also known as a halogenated aromatic compound. It is a derivative of benzene and is composed of two benzene rings connected by a single bromine, chlorine, and iodine atom. BCIM is a colorless, crystalline solid with a sweet odor and is used in a variety of industrial and scientific applications.

Scientific Research Applications

Ring Halogenations in Organic Synthesis

Ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts is a critical technique in organic synthesis, providing a pathway to synthesize mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene. This method showcases the versatility of halogenated benzene derivatives in constructing complex molecular structures (Bovonsombat & Mcnelis, 1993).

Environmental Presence and Origins

The detection of bromochloromethoxybenzenes in the marine troposphere of the Atlantic Ocean highlights the environmental prevalence of such halogenated compounds. This study underscores the complexity of tracing organohalogens back to their biogenic or anthropogenic origins, reflecting the environmental impact and interactions of halogenated benzene derivatives (Führer & Ballschmiter, 1998).

Polymer Synthesis

In the realm of polymer chemistry, halogenated benzenes are instrumental in the one-pot synthesis of hyperbranched polyethers. The manipulation of halogenated compounds, like 5-(Bromomethyl)-1,3-dihydroxybenzene, demonstrates their utility in creating polymers with significant molecular weights and functionalities (Uhrich et al., 1992).

Mechanistic Insights in Chemical Reactions

The electrochemical reductive cleavage of carbon–halogen bonds in compounds such as 5-bromo-1,3-dichloro-2-iodobenzene offers a window into the mechanistic aspects of such reactions. This research provides valuable insights into the electron transfer processes and the formation of radical anions, contributing to our understanding of chemical reactivity and bond cleavage mechanisms (Prasad & Sangaranarayanan, 2004).

Laser Isotope Separation

The photochemical scavenging of chlorine-37 by bromobenzene, resulting in isotopically enriched chlorobenzene, exemplifies the application of halogenated benzenes in laser isotope separation. This innovative approach offers a method for achieving isotopic enrichment, showcasing the potential of halogenated benzene derivatives in precise isotopic manipulation (Brenner, Datta, & Zare, 1977).

properties

IUPAC Name

5-bromo-1-chloro-3-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKZUSWMFKIVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861083-70-7
Record name 4-Bromo-2-chloro-6-iodoanisole
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